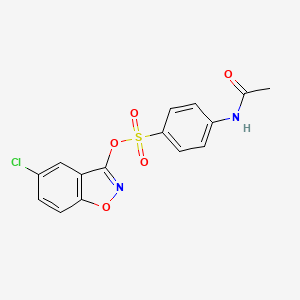![molecular formula C13H8Cl2F2S2 B14451222 1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene) CAS No. 78840-51-4](/img/structure/B14451222.png)
1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluorobis(4-chlorophenylthio)methane is an organofluorine compound characterized by the presence of two fluorine atoms and two 4-chlorophenylthio groups attached to a central methane carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of difluorobis(4-chlorophenylthio)methane typically involves the reaction of 4-chlorothiophenol with a difluoromethylating agent. One common method is the reaction of 4-chlorothiophenol with difluorocarbene precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of difluorobis(4-chlorophenylthio)methane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up by optimizing the reaction parameters and using industrial-grade equipment to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Difluorobis(4-chlorophenylthio)methane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms or the 4-chlorophenylthio groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of sulfoxides, sulfones, or reduced thiol derivatives .
Wissenschaftliche Forschungsanwendungen
Difluorobis(4-chlorophenylthio)methane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique properties make it useful in the design and synthesis of advanced materials, including polymers and coatings.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.
Wirkmechanismus
The mechanism of action of difluorobis(4-chlorophenylthio)methane involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoromethylphenyl Sulfide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Bis(4-chlorophenyl)methane: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Difluoromethylthioanisole: Contains a methoxy group instead of a chlorophenyl group, affecting its chemical behavior.
Uniqueness
Difluorobis(4-chlorophenylthio)methane is unique due to the presence of both difluoromethyl and 4-chlorophenylthio groups. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields highlight its versatility and importance .
Eigenschaften
CAS-Nummer |
78840-51-4 |
|---|---|
Molekularformel |
C13H8Cl2F2S2 |
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
1-chloro-4-[(4-chlorophenyl)sulfanyl-difluoromethyl]sulfanylbenzene |
InChI |
InChI=1S/C13H8Cl2F2S2/c14-9-1-5-11(6-2-9)18-13(16,17)19-12-7-3-10(15)4-8-12/h1-8H |
InChI-Schlüssel |
CCWDURKMLPFVTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SC(F)(F)SC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)
![Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14451146.png)
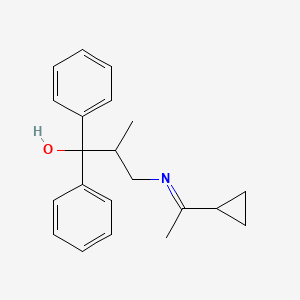

![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)

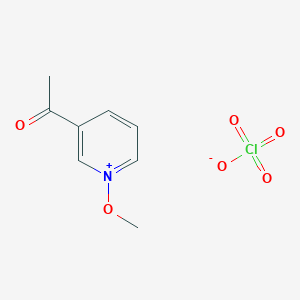
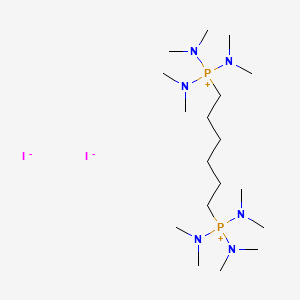
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)
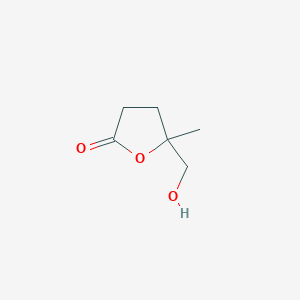

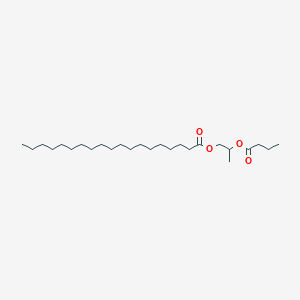
![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)
